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Compound of Interest

Compound Name: 6-Methyl-5-nitroquinoline

Cat. No.: B1293858 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methyl-5-nitroquinoline (C₁₀H₈N₂O₂), a heterocyclic compound of interest in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

professionals in drug development, offering detailed information on its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Information
IUPAC Name: 6-methyl-5-nitroquinoline[1]

Chemical Structure:

Molecular Formula: C₁₀H₈N₂O₂[1][2][3][4][5]

Molecular Weight: 188.18 g/mol [1][4][5]

CAS Number: 23141-61-9[2][3][5]

Spectroscopic Data
The following sections present the available spectroscopic data for 6-Methyl-5-nitroquinoline,

summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms. While specific

chemical shifts and coupling constants for 6-Methyl-5-nitroquinoline are not detailed in the

readily available literature, typical spectral regions for related quinoline derivatives can be

inferred.

Proton
Expected Chemical

Shift (ppm)
Multiplicity Notes

-CH₃ 2.0 - 3.0 Singlet

The methyl group

protons are expected

to appear as a singlet

in the upfield region.

Aromatic-H 7.0 - 9.0 Multiplets, Doublets

The protons on the

quinoline ring system

will appear in the

downfield aromatic

region with complex

splitting patterns due

to spin-spin coupling.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 6-Methyl-5-nitroquinoline
is characterized by the following key absorption bands.
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Functional Group Vibrational Mode Wavenumber (cm⁻¹)

Nitro (NO₂) Asymmetric Stretch 1510 - 1560

Nitro (NO₂) Symmetric Stretch 1340 - 1385

Aromatic C=C Stretch 1450 - 1600

Aromatic C-H Stretch 3000 - 3100

C-N Stretch 1000 - 1350

Methyl C-H Stretch 2850 - 2960

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Technique Parameter Value

GC-MS Molecular Ion (M⁺) m/z 188

Top Peak m/z 142[1]

Predicted Collision Cross Section (CCS) Data:[6]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 189.06586 135.6

[M+Na]⁺ 211.04780 144.5

[M-H]⁻ 187.05130 139.5

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized.[1]

Sample Preparation:

A few milligrams of 6-Methyl-5-nitroquinoline are dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

The solution is transferred to a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration.

Data Acquisition:

¹H NMR spectra are acquired at a specific frequency (e.g., 300 or 500 MHz).

Standard pulse sequences are used to obtain the spectrum.

Data is processed using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27

FT-IR, is employed.[1]

Sample Preparation (KBr Pellet Method):[1]

Approximately 1-2 mg of 6-Methyl-5-nitroquinoline is ground with about 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):[1]

A small amount of the solid sample is placed directly onto the ATR crystal.
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Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample is placed in the beam path, and the sample spectrum is recorded.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used for

analysis.

Sample Preparation:

A dilute solution of 6-Methyl-5-nitroquinoline is prepared in a volatile organic solvent (e.g.,

methanol, dichloromethane).

Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated based on its boiling

point and interaction with the column stationary phase.

The separated components elute from the GC column and enter the mass spectrometer.

In the MS, the molecules are ionized (typically by electron ionization), and the resulting ions

are separated by their mass-to-charge ratio.

A mass spectrum is generated, showing the relative abundance of ions at different m/z

values.

Workflow and Logical Relationships
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The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 6-Methyl-5-nitroquinoline.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Characterization

Synthesis of 6-Methyl-5-nitroquinoline

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR/ATR)

Mass Spectrometry
(GC-MS)

Structural Elucidation Purity Assessment

Final Compound Characterization

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-
Methyl-5-nitroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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